molecular formula C5H7N3O2 B1426451 1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1308384-50-0

1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1426451
CAS RN: 1308384-50-0
M. Wt: 141.13 g/mol
InChI Key: LVFDJMKABUVNGL-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that has gained significant attention in scientific research. It is a derivative of triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. The compound has various applications in the field of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Energy Storage Applications

The compound 1-methoxymethyl-1,1,1-trimethyl ammonium, which is structurally similar to 1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde, has been used in the synthesis of organic ionic plastic crystals (OIPCs) and ionic liquids (ILs). These materials are promising safer electrolytes for energy storage applications . The ether-functionality in ILs is known to impart beneficial properties such as low viscosity and high conductivity .

Synthesis and Characterization

The synthesis and characterization of the 1-methoxymethyl-1,1,1-trimethyl ammonium cation paired with six different anions have been reported . This strategy is important for creating unique alkoxy-based OIPCs .

Thermal, Structural and Dynamic Properties

The thermal, structural and dynamic behavior of these materials have been investigated through differential scanning calorimetry (DSC), electrochemical impedance spectroscopy (EIS), single crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and positron annihilation lifetime spectroscopy (PALS) .

Steroid Hormone Production

Methoxymethyl acetate, another related compound, has been used in the production of steroid hormones from cholesterol. A recombinant strain of Mycolicibacterium smegmatis was created that expresses the steroidogenesis system of the bovine adrenal cortex.

Calcium Probe Applications

Methoxymethyl acetate has also been used in the development of calcium probes. The compound was used in the development of a general mechanistic model to aid understanding and practical application of calcium probes applied as acetoxymethyl (AM) esters.

Electrochemical Methoxymethylation

Methoxymethyl acetate has been used in the development of a new, green, safe, cost-effective and highly efficient electrochemical approach for the methoxymethylation of alcohols and phenols.

properties

IUPAC Name

1-(methoxymethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-4-8-2-5(3-9)6-7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFDJMKABUVNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(N=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
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1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

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